Methyl 4-(1-aminopropyl)benzoate hydrochloride
CAS No.:
Cat. No.: VC13756208
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO2 |
|---|---|
| Molecular Weight | 229.70 g/mol |
| IUPAC Name | methyl 4-(1-aminopropyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2;/h4-7,10H,3,12H2,1-2H3;1H |
| Standard InChI Key | QAILNMJBMGBAML-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl |
| Canonical SMILES | CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a benzoate ester core with a 1-aminopropyl substituent at the para position, protonated as a hydrochloride salt. The hydrochloride moiety enhances solubility in polar solvents, a critical feature for laboratory applications. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-(1-aminopropyl)benzoate hydrochloride |
| SMILES | CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl |
| InChIKey | QAILNMJBMGBAML-UHFFFAOYSA-N |
| Crystallographic Data | Not publicly available |
The amine group’s basicity () and the ester’s hydrolytic sensitivity under alkaline conditions dictate its reactivity profile .
Synthesis and Optimization
Catalytic Reduction Pathway
A patented method (CN102791677B) outlines a two-step synthesis starting from 4-acyl methyl benzoate (MFB) :
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Oximation: MFB reacts with hydroxylamine to form methyl-4-oximido methyl benzoate (MHB).
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Catalytic Hydrogenation: MHB undergoes reduction using a palladium or nickel catalyst under hydrogen pressure () to yield 4-aminomethyl benzoic acid (AMBA), which is subsequently esterified and hydrochlorinated.
Critical parameters affecting yield include:
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Catalyst Type: 5–10% Pd/C achieves 85–92% conversion, whereas Ni catalysts yield ≤75% .
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Stirring Speed: Optimal at 1,500 rpm; deviations reduce interfacial hydrogen transfer (Table 1) .
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Alkali Additive: NaOH (3.5–4.0 equivalents) neutralizes byproducts, enhancing AMBA purity .
Table 1: Impact of Stirring Speed on Reaction Efficiency
| Stirring Speed (rpm) | Reaction Time (h) | AMBA Yield (%) |
|---|---|---|
| 700 | 2.5 | 32 |
| 1,500 | 3.5 | 89 |
| 2,000 | 8.5 | 78 |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) and polar aprotic solvents (e.g., DMSO, DMFA). Storage at 2–7°C in anhydrous conditions is recommended to prevent ester hydrolysis .
Spectroscopic Characterization
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NMR: NMR (DMSO-) signals include a triplet for the aminopropyl methyl group () and a singlet for the ester methyl () .
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IR: Strong absorption bands at (C=O ester) and (N-H stretch).
Applications in Research
Pharmacological Probes
The amine group enables conjugation with biomolecules, making the compound a candidate for:
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Enzyme Inhibition: Structural analogs inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target in cancer therapy .
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Receptor Studies: Potential modulation of G protein-coupled receptors (GPCRs) due to amine-mediated interactions.
Synthetic Intermediate
Used in preparing peptidomimetics and urea derivatives via coupling reactions (e.g., EDC/HOBt activation) .
Analytical and Quality Control Methods
Stability Testing
Forced degradation studies under acidic (HCl 1M) and oxidative () conditions reveal decomposition pathways, guiding formulation strategies.
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